molecular formula C20H19N3O3S B11276609 N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11276609
M. Wt: 381.4 g/mol
InChI Key: HLMRRIWIBLSAKQ-UHFFFAOYSA-N
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Description

N-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and an ethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Ethoxyphenyl Moiety: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Mechanism of Action

The mechanism of action of N-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring and benzamide group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H19N3O3S/c1-2-26-17-10-8-15(9-11-17)21-18(24)12-16-13-27-20(22-16)23-19(25)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,24)(H,22,23,25)

InChI Key

HLMRRIWIBLSAKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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